2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole derivatives often involves condensation reactions. For example, derivatives have been synthesized by condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, leading to compounds with significant anticorrosion properties for metals like iron and copper (Ghichi et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds features distinct dihedral angles between the naphthalene ring system and the benzimidazole ring, influencing their physical and chemical properties. DFT calculations and experimental analysis reveal detailed insights into their molecular geometry and reactivity (Ghichi et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydrogen bonding and C-H...π interactions, contributing to their solid-state arrangement and potentially influencing their chemical reactivity and interaction with other molecules. Their anticorrosion effectiveness highlights their chemical stability and reactivity toward metal surfaces (Ghichi et al., 2023).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. While specific details on these parameters for 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole were not directly found, related structures show that intermolecular interactions, like hydrogen bonding, significantly impact their physical state and stability.
Chemical Properties Analysis
The chemical properties of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole derivatives, including their reactivity, potential as anticorrosion agents, and interactions with metals, are influenced by their molecular structure and functional groups. Their ability to form specific interactions, such as hydrogen bonds and C-H...π interactions, is critical for their chemical behavior and applications (Ghichi et al., 2023).
Scientific Research Applications
Thromboxane Synthetase Inhibition : A study by Cross et al. (1986) describes a series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids, including naphthalene derivatives, which show activity as thromboxane synthetase inhibitors. These compounds, including those with naphthalene structures, displayed significant inhibition of thromboxane production (Cross, Dickinson, Parry, & Randall, 1986).
Anti-Obesity Activity : Unnisa et al. (2022) investigated N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, including those with a naphthalene component, as potential pancreatic lipase inhibitors for anti-obesity activity. Their research showed that certain compounds, including naphthalene derivatives, were potent inhibitors of pancreatic lipase, a critical enzyme in fat digestion (Unnisa et al., 2022).
Anticancer Evaluation : Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for its anticancer properties. Their findings indicate that certain compounds in this series exhibit moderate to significant activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Synthesis and Characterization : Mao Xue-rong (2010) described a microwave-promoted synthesis method for creating compounds including 1-((1H-benzo[d]imidazol-2-ylamino)methyl) naphthalen-2-ols. This approach offers advantages in terms of reaction time and yield (Mao Xue-rong, 2010).
Safety And Hazards
The safety data for 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole indicates that it may be harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-9-15-13(6-1)7-5-8-14(15)12-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRPHCDQRJAVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195098 | |
Record name | 2-(1-Naphthylmethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | |
CAS RN |
42268-60-0 | |
Record name | 2-(1-Naphthylmethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042268600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Naphthylmethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2- (1-naphthylmethyl) benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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